molecular formula C6H6BrN3 B13473554 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile

Cat. No.: B13473554
M. Wt: 200.04 g/mol
InChI Key: YNRUKMIDBMPRKT-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound containing a five-membered imidazole ring substituted with a bromine atom at the 5-position, an ethyl group at the 1-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones are some of the methods employed in the preparation of imidazole derivatives . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with altered electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and nitrile substituents may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-ethyl-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the nitrile group at the 4-position differentiates it from other imidazole derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

5-bromo-1-ethylimidazole-4-carbonitrile

InChI

InChI=1S/C6H6BrN3/c1-2-10-4-9-5(3-8)6(10)7/h4H,2H2,1H3

InChI Key

YNRUKMIDBMPRKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1Br)C#N

Origin of Product

United States

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